molecular formula C22H25N3O3S2 B2993478 4-(azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 896676-71-4

4-(azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2993478
CAS No.: 896676-71-4
M. Wt: 443.58
InChI Key: XMVLCXUPCFMRSY-UHFFFAOYSA-N
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Description

The compound “4-(azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen . It also contains a benzo[d]thiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The azepane ring would introduce some three-dimensionality to the molecule, and the sulfonyl and amide groups could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and amide groups, as well as the electron-rich aromatic ring systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar sulfonyl and amide groups could increase its solubility in polar solvents, while the aromatic ring systems could increase its solubility in nonpolar solvents .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-15-13-16(2)20-19(14-15)23-22(29-20)24-21(26)17-7-9-18(10-8-17)30(27,28)25-11-5-3-4-6-12-25/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVLCXUPCFMRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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